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Compound of Interest

Compound Name: 2-Bromo-3-methyiphenol

Cat. No.: B1266947

2-Bromo-3-methylphenol is a substituted aromatic organic compound with the chemical
formula C7H7BrO.[1][2][3][4] As a bifunctional molecule, featuring both a hydroxyl group and a
bromine atom on a cresol backbone, it serves as a versatile intermediate in organic synthesis.
Its utility in the development of novel pharmaceutical agents and other high-value chemical
entities is predicated on a thorough understanding of its fundamental physicochemical
properties. The precise manipulation of its functional groups in subsequent reactions and its
behavior in various physical states and solvent systems are critical for process optimization,
formulation development, and regulatory compliance.

This guide provides a comprehensive overview of the core physical properties of 2-Bromo-3-
methylphenol. It is intended for researchers, chemists, and drug development professionals,
offering not only a compilation of data but also an in-depth look at the experimental
methodologies and scientific rationale behind their determination. Our approach emphasizes
self-validating protocols and authoritative grounding to ensure the highest degree of scientific
integrity.

Core Physicochemical Properties: A Consolidated
View
The fundamental properties of 2-Bromo-3-methylphenol are summarized below. It is crucial to

note the existence of conflicting data in the literature regarding its melting point and physical
state, which warrants a critical evaluation.
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Property Value Source(s)
IUPAC Name 2-bromo-3-methylphenol [3114]
CAS Number 22061-78-5 [11[3][4]
Molecular Formula CsH7Bro [1112]131[4]
Molecular Weight 187.03 g/mol [11[3114]
Appearance White to yellow-brown solid
Melting Point 20089 LIEMIA™E
(Conflicting)
Boiling Point 215.2 °C at 760 mmHg [5]
Density 1.554 g/cm3 [5]
pKa (Predicted) 8.54 £0.10 [5]
LogP 2.46 [5]
Solubility Slightly soluble in Chloroform,
Ethyl Acetate
Flash Point 83.9°C [5]

Critical Analysis of Discrepant Data: Melting Point and

Physical State

A significant discrepancy exists in reported melting points. While most chemical suppliers and

databases report a melting point of 58.5-59 °C, which corresponds to its typical description as a

solid at room temperature, at least one source reports a melting point of -4 °C.[1][5] A melting

point of -4 °C would classify the substance as a liquid under standard laboratory conditions.

Furthermore, some synthesis procedures report the final purified product as a "reddish brown

oil," which could represent an amorphous or less pure state.[6]

Expert Assessment: The consensus value of 58.5-59 °C is the most probable melting point for

the pure, crystalline solid form of 2-Bromo-3-methylphenol. The lower value is likely an error

or pertains to a different, unspecified isomer. The oily appearance post-synthesis is common
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for organic compounds that have not yet been fully crystallized or may contain residual solvent.
For all rigorous scientific applications, the identity and purity must be confirmed via the
workflows outlined below, and the melting point should be experimentally verified.

Identity and Purity Confirmation: A Validated
Workflow

Before any meaningful physical property measurements can be made, the identity and purity of
the material must be unequivocally established. This is the cornerstone of trustworthy and
reproducible science. The following workflow provides a self-validating system for the
characterization of 2-Bromo-3-methylphenol.

Material Acquisition

Procurement or Synthesis

Structural Confirmation Structural Confirmation Structural Confirmation

Primary Analysis ‘:'Identity & Purity

NMR Spectroscopy Mass Spectrometry
[ (tH, 3C) —— [ (MS) —»| FTIR Spectroscopy

Purity Confirmed

Secondary Analy; 'is: Physical Properties

[Melting Point (DSCD

Proceed if Pure Proceed if Pure
\

A
Acidity (pKa) Solubility Profile
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Caption: Workflow for the comprehensive characterization of 2-Bromo-3-methylphenol.

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic methods provide a non-destructive view of the molecule's structure, confirming
its identity beyond doubt.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural
elucidation in organic chemistry. For 2-Bromo-3-methylphenol, the proton (*H) NMR
spectrum is expected to show distinct signals for the three aromatic protons, the methyl
protons, and the phenolic hydroxyl proton. The carbon (*3C) NMR spectrum should display
seven unique signals, corresponding to each carbon atom in the distinct chemical
environment created by the substitution pattern.[7] The number of signals is a direct
reflection of the molecule's symmetry.[7]

o Mass Spectrometry (MS): This technique validates the molecular weight of the compound. A
key feature for any bromine-containing molecule is its isotopic signature. Bromine has two
stable isotopes, 7°Br and 81Br, in nearly a 1:1 natural abundance.[3][8][9] Consequently, the
mass spectrum of 2-Bromo-3-methylphenol will exhibit two molecular ion peaks of almost
equal intensity, separated by 2 m/z units (M+ and M+2). This 1:1 pattern is a definitive
indicator of the presence of a single bromine atom and serves as a powerful confirmation of
the compound's identity.[3][8][9][10]

e Infrared (IR) Spectroscopy: FTIR provides confirmation of the key functional groups.[11] The
spectrum for 2-Bromo-3-methylphenol will be characterized by:

o Abroad absorption band in the 3200-3600 cm~1 region, indicative of the O-H stretching
vibration of the phenolic group.

o Sharp peaks between 1450-1600 cm~1 corresponding to C=C stretching within the
aromatic ring.

o A C-Br stretching vibration, typically found in the 500-600 cm~1 region.

Key Physical Property Determination:
Methodologies and Rationale
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Accurate determination of physical properties requires robust and validated experimental
protocols. Here, we detail the methodologies for measuring the most critical parameters for
drug development.

Melting Point and Thermal Analysis via Differential
Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is the preferred method for determining the
melting point (Tm) of a pure substance.[12] It offers higher precision and more information than
traditional capillary methods. DSC measures the heat flow required to raise the temperature of
a sample compared to a reference.[12][13] The melting of a crystalline solid is an endothermic
event, which appears as a distinct peak on the DSC thermogram. The peak's onset
temperature and maximum provide a highly accurate melting point, while the peak's sharpness
is a reliable indicator of purity.[13]

Sample Preparation

Weigh 2-10 mg of sample
into Tzero aluminum pan Place lid on pan
an

DSC Analysis Data Interpretation

Load sample and reference Set temperature program Initiate scan under "Analyze thermogram for Determine onset T° and peak T°
pans into DSC autosampler, (e.g., ramp 25°C to 80°C at 10°C/min) Nz purge endothermic peak (Melting Point)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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